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Compound of Interest |

Compound Name: 3-Bromo-5-chloro-2-fluorophenol
CAS No.: 1804897-55-9
Cat. No.: B1529030
Get Quote
. J

Halogenated phenols are a cornerstone of modern medicinal chemistry and materials science.
The introduction of halogen atoms onto a phenol scaffold imparts profound changes to its
physicochemical properties, including lipophilicity, metabolic stability, and binding interactions
with biological targets. The specific compound, 3-Bromo-5-chloro-2-fluorophenol, represents
a highly functionalized building block where the precise arrangement of three different halogens
(F, CI, Br) and a hydroxyl group offers a unique combination of steric and electronic properties.
This guide elucidates the technical considerations for synthesizing, purifying, and
characterizing this molecule, providing a foundation for its effective use in research and
development.

Physicochemical and Structural Properties

A molecule's utility is fundamentally dictated by its structure and resulting physical properties.
Understanding these characteristics is the first step in designing its application.

IUPAC Nomenclature and Identification

o |[UPAC Name: 3-Bromo-5-chloro-2-fluorophenol[1]
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CAS Number: 1804897-55-9[1]

Molecular Formula: CeH3BrCIFO[1]

Molecular Weight: 225.44 g/mol

Structure: (A static image would be placed here in a real document)

Calculated and Reported Physicochemical Properties

The properties of this molecule make it a classic "building block™ for further synthetic
elaboration in drug discovery programs.
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Property

Value | Description

Significance in Drug
Development

Purity

Typically =95% from

commercial suppliers.[1]

High starting purity is essential
for reproducible reaction
outcomes and avoiding
complex purification of

subsequent products.

Appearance

Expected to be an off-white to

light-colored solid.

A physical quality control

parameter.

Storage

Recommended storage at 2-
8°C.[1]

Indicates potential sensitivity to
heat or light over long-term

storage.

pKa (Predicted)

~6.5-7.5

The electron-withdrawing
halogens increase the acidity
of the phenolic proton
compared to phenol itself
(~10.0), influencing its
ionization state at physiological
pH and its reactivity as a

nucleophile.

logP (Predicted)

~3.0-3.5

The high degree of
halogenation suggests
significant lipophilicity, which is
a key factor in membrane
permeability and potential off-

target binding.

Structural Rationale and Electronic Effects

The substitution pattern is not arbitrary; it is a deliberate design that confers specific reactivity.

The hydroxyl and fluorine groups are ortho to each other, creating the potential for

intramolecular hydrogen bonding. All three halogens are powerful electron-withdrawing groups,

which significantly lowers the electron density of the aromatic ring and increases the acidity of

the phenolic proton. This activated ring system is primed for specific chemical transformations.
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Synthesis and Purification: A Strategic Approach

While specific, peer-reviewed syntheses for this exact molecule are not widely published, a
robust synthetic route can be designed based on well-established transformations of aromatic
compounds. The key is controlling the regioselectivity of the halogenation steps.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the least stable or most synthetically
accessible bonds. Here, we can disconnect the bromo and chloro substituents, leading back to
a simpler fluorophenol precursor.

( ) (Selective Chlorination)

C-Br Disconnect

G-Chloro-Z-fluorophenol

Sandmeyer Reaction
(NH2 -> CI)

(Selective Brominatior) G-Fluoro—S—nitrophenoD

Nucleophilic Aromatic
Substitution (NO2 -> OH)

4-Fluoronitrobenzene
(Commercially Available)

Click to download full resolution via product page

Caption: Retrosynthetic analysis of 3-Bromo-5-chloro-2-fluorophenol.

Proposed Synthetic Protocol

This multi-step synthesis leverages the directing effects of the substituents to install the
halogens in the correct positions.
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Step 1: Synthesis of 5-Chloro-2-fluorophenol This intermediate can be synthesized from a
suitable aniline precursor via a Sandmeyer reaction, a classic and reliable method for
introducing chlorine. A plausible route starts with 2-fluoro-5-chloroaniline.

» Diazotization: Dissolve 2-fluoro-5-chloroaniline in an aqueous solution of a strong acid (e.qg.,
H2S04/H20).

e Cool the solution to 0-5°C in an ice bath.

e Add a solution of sodium nitrite (NaNO2) dropwise, maintaining the low temperature to form
the diazonium salt. The formation of the diazonium intermediate is critical and temperature
control is paramount to prevent premature decomposition.

e Hydrolysis: Gently warm the diazonium salt solution. The diazonium group is an excellent
leaving group and will be displaced by water to form the desired phenol.

o Work-up: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine,
dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Regioselective Bromination to Yield 3-Bromo-5-chloro-2-fluorophenol The hydroxyl
group is a strongly activating, ortho-, para-director. The fluorine is a deactivating, ortho-, para-
director. The chlorine is also a deactivating, ortho-, para-director. The position C3 is ortho to the
hydroxyl group and meta to the chlorine, making it the most activated and sterically accessible
site for electrophilic aromatic substitution.

e Reaction Setup: Dissolve the 5-Chloro-2-fluorophenol from Step 1 in a suitable solvent (e.g.,
acetic acid or a chlorinated solvent like dichloromethane).

e Bromination: Add N-Bromosuccinimide (NBS) portion-wise at room temperature. NBS is
chosen as a milder and more selective source of electrophilic bromine compared to Brz,
reducing the risk of over-bromination.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC
until the starting material is consumed.

e Quenching and Work-up: Quench any remaining NBS with a solution of sodium thiosulfate.
Proceed with a standard aqueous work-up.
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Purification Strategy

Purification is critical to achieving the high purity required for subsequent applications.

e Acid-Base Extraction: This technique is highly effective for purifying phenols.[2] Dissolve the
crude product in an organic solvent (e.g., ether) and wash with a weak aqueous base (e.qg.,
sodium bicarbonate) to remove acidic impurities. Then, extract the phenolic product into a
stronger aqueous base (e.g., 1M NaOH). The aqueous layer containing the sodium
phenoxide salt can be washed with an organic solvent to remove neutral impurities. Finally,
re-acidify the aqueous layer with HCI to precipitate the pure phenol, which is then extracted
back into an organic solvent.

o Column Chromatography: If impurities with similar acidity are present, silica gel column
chromatography is the definitive final step. A non-polar eluent system (e.g., Hexanes/Ethyl
Acetate) is typically used.

Analytical Characterization and Quality Control

A self-validating protocol relies on a suite of orthogonal analytical techniques to unambiguously
confirm structure and purity. No single method is sufficient.

Integrated Analytical Workflow

The confirmation of a new batch of 3-Bromo-5-chloro-2-fluorophenol should follow a
stringent, logical workflow to ensure quality.

Identity Confirmation Purity & Quantification Final QC

Synthesized NMR (1H, 13C) Mass Spec (HRMS) IR Spectroscopy HPLC-UV GC-FID Certificate of Analysis
Sample Primary Structure Elemental Composition Functional Groups Purity (%) Residual Solvents (CoA)

Click to download full resolution via product page

Caption: Integrated workflow for analytical characterization and QC.

Spectroscopic Identification
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4.2.1 Nuclear Magnetic Resonance (*H & 3C NMR) Spectroscopy NMR is the most powerful
tool for elucidating the precise structure.

e 1H NMR: The spectrum will be highly informative. One expects to see two doublets in the
aromatic region (approx. 7.0-8.0 ppm), corresponding to the two remaining aromatic protons.
[3] The coupling constants between them will confirm their meta relationship. A broad singlet,
exchangeable with D20, will be present for the hydroxyl proton (approx. 4-7 ppm).[3]

e 13C NMR: The spectrum will show six distinct signals for the aromatic carbons. The carbon
attached to the hydroxyl group will be shifted downfield significantly (approx. 150-160 ppm).
[3] The carbons bonded to the halogens will exhibit characteristic shifts and couplings
(especially the large C-F coupling).

4.2.2 Infrared (IR) Spectroscopy IR spectroscopy confirms the presence of key functional
groups.

e Astrong, broad absorption band in the 3200-3500 cm~* region is characteristic of the O-H
stretching vibration, indicative of hydrogen bonding.[3]

o Sharp peaks in the 1500-1600 cm~* range correspond to aromatic C=C stretching.[3]

e The C-X (C-F, C-Cl, C-Br) stretching vibrations will be present in the fingerprint region (1300-
500 cm™1).[4]

4.2.3 Mass Spectrometry (MS) MS provides the definitive molecular weight and elemental
formula.

e High-Resolution MS (HRMS): This is essential to confirm the elemental composition
(CeHsBrCIFO) by providing a highly accurate mass measurement.

« Isotopic Pattern: The presence of both bromine (7°Br/~50.7%, 8:Br/~49.3%) and chlorine
(3>Cl/~75.8%, 3’Cl/~24.2%) will create a highly characteristic isotopic cluster for the
molecular ion (M, M+2, M+4, M+6), which serves as an unmistakable signature for the
molecule.[5]

Chromatographic Purity Assessment
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) This is the gold
standard for determining the purity of non-volatile organic compounds.

o Methodology: A C18 column with a mobile phase gradient of water (often with 0.1% TFA or
formic acid) and acetonitrile or methanol is a standard starting point.

o Detection: UV detection at multiple wavelengths (e.g., 220 nm and 254 nm) is used to
guantify the main peak area relative to any impurity peaks, yielding the purity percentage.
Electrochemical detection can also be used and is particularly sensitive for phenols.[2]

Summary of Expected Analytical Data

Technique Expected Result Purpose

'H NMR 2 aromatic doublets (meta- Confirms proton environment
coupled), 1 broad OH singlet. and connectivity.

13C NMR 6 distinct aromatic signals. Confirms carbon skeleton.

Broad O-H stretch (~3300
IR cm~1), aromatic C=C (~1600 Confirms functional groups.

cm™1).

M/z matching CeHsBrCIFO ]
HRMS ] Confirms elemental formula.
with <5 ppm error.

Characteristic M, M+2, M+4, Confirms presence of
MS (Isotopes)

M+6 pattern for Br/ClI. halogens.

Single major peak with area % » )
HPLC-UV Quantifies purity.

=295%.

Applications in Drug Discovery and Development

3-Bromo-5-chloro-2-fluorophenol is not an end-product but a strategic intermediate. Its value
lies in its potential for elaboration into more complex molecules.

o Synthetic Handle: The phenolic hydroxyl group is a versatile functional handle. It can be
alkylated to form ethers, acylated to form esters, or used in transition-metal-catalyzed cross-
coupling reactions (e.g., Buchwald-Hartwig amination) after conversion to a triflate.
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e Modulation of Properties: In a lead optimization campaign, this fragment could be introduced
to systematically probe a binding pocket. The fluorine can act as a hydrogen bond acceptor
or a metabolically stable replacement for hydrogen. The chlorine and bromine atoms occupy
distinct vectors in space and provide lipophilicity, potentially filling hydrophobic pockets in a
target protein and improving binding affinity.

o Precedent in Bioactive Molecules: While this specific molecule is a building block, the 3,5-
dihalophenol motif is present in numerous bioactive compounds. For instance, the related 3-
bromo-5-chlorophenol has been used as an intermediate in the synthesis of non-nucleoside
reverse transcriptase inhibitors and potential treatments for Alzheimer's disease.[6]

Safety and Handling

As a laboratory chemical, 3-Bromo-5-chloro-2-fluorophenol requires careful handling in a
controlled environment.

e GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[1][7]

e Precautions: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF
IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing).[1]

e Personal Protective Equipment (PPE): Always handle this compound in a fume hood while
wearing safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

3-Bromo-5-chloro-2-fluorophenol is a high-value chemical intermediate whose utility is
derived from its unique and complex substitution pattern. Its synthesis requires a strategic,
multi-step approach with careful control of regioselectivity. Rigorous, multi-faceted analytical
characterization is mandatory to ensure structural fidelity and purity. For medicinal chemists
and drug development professionals, this compound offers a sophisticated tool to modulate the
pharmacokinetic and pharmacodynamic properties of lead compounds, making it a valuable
addition to the modern synthetic chemist's toolbox.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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